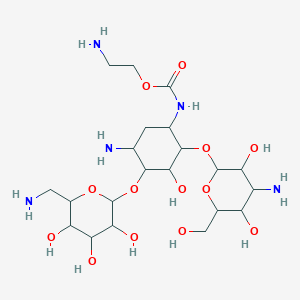
Aec kanamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aec kanamycin A, also known as this compound, is a useful research compound. Its molecular formula is C21H41N5O13 and its molecular weight is 571.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1.1. Selective Agent in Genetic Studies
Kanamycin A is widely employed as a selective agent in microbiological research. It is used to select for genetically modified organisms that carry kanamycin resistance genes, such as the neomycin phosphotransferase gene (npt II). This application is crucial in Agrobacterium-mediated transformation techniques, where researchers introduce foreign genes into plant cells .
| Application | Details |
|---|---|
| Genetic Transformation | Used to select transformants with kanamycin resistance genes |
| In vitro Studies | Employed in various cell culture models to study bacterial infections |
| Antibiotic Resistance Research | Investigates mechanisms of resistance development in bacteria |
1.2. Antimicrobial Activity
Kanamycin A exhibits strong antimicrobial activity against several pathogens. Studies have shown its effectiveness against Shigella flexneri, where it significantly reduced infectivity in human intestinal epithelial cells . Additionally, it has been used in treating infections caused by multi-drug resistant strains.
2.1. Chemotherapeutic Potential
Kanamycin A has been explored for its potential anticancer properties. In animal models, it has been used to assess the efficacy of chemotherapeutic agents against colorectal cancer. For instance, a study demonstrated that kanamycin could suppress tumor growth in a mouse model following the induction of colitis .
| Study | Findings |
|---|---|
| Colorectal Cancer Model | Kanamycin showed potential in inhibiting tumor growth post-colitis induction . |
3.1. Plant Transformation
In agricultural biotechnology, kanamycin A is utilized as a selective agent for plant transformation processes. It helps ensure that only successfully transformed plants survive when subjected to kanamycin treatment, facilitating the study and development of genetically modified crops .
4.1. Treatment of Infections
Kanamycin A is clinically significant for treating various bacterial infections, particularly those caused by Gram-negative bacteria such as Escherichia coli and Mycobacterium tuberculosis. Its use in combination therapies has been noted to enhance treatment outcomes for resistant infections .
| Clinical Use | Details |
|---|---|
| Tuberculosis Treatment | Effective against Mycobacterium tuberculosis |
| Combination Therapy | Often used with ampicillin for enhanced efficacy against resistant strains . |
Case Study 1: Kanamycin in Treating Aerobic Vaginitis
A clinical trial involving 81 patients diagnosed with aerobic vaginitis showed significant symptom reduction when treated with kanamycin compared to meclocycline. The study highlighted kanamycin's effectiveness in reducing leukocyte presence and normalizing vaginal pH .
Case Study 2: Kanamycin Resistance Mechanisms
Research into the mechanisms of resistance against kanamycin revealed that mutations in specific bacterial genes can confer resistance. This understanding is vital for developing new therapeutic strategies to combat antibiotic resistance .
Propriétés
Numéro CAS |
73352-74-6 |
|---|---|
Formule moléculaire |
C21H41N5O13 |
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
2-aminoethyl N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C21H41N5O13/c22-1-2-35-21(34)26-7-3-6(24)17(38-20-15(32)14(31)12(29)8(4-23)36-20)16(33)18(7)39-19-13(30)10(25)11(28)9(5-27)37-19/h6-20,27-33H,1-5,22-25H2,(H,26,34) |
Clé InChI |
LHQOLTPFOBFNAQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)OCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Synonymes |
1-N-(2-aminoethoxycarbonyl)kanamycin A AEC kanamycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















